2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its unique structure, which includes multiple phenyl groups and a boron-containing ring, making it a valuable reagent in organic synthesis and materials science.
Preparation Methods
The synthesis of 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(3,5-diphenylphenyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.
Scientific Research Applications
2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism by which 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that destroy cancer cells .
Comparison with Similar Compounds
2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A precursor used in the synthesis of various boron-containing compounds.
(3,5-Diphenylphenyl)boronic acid: A related compound with similar reactivity but different structural properties. The uniqueness of this compound lies in its highly substituted phenyl groups and the presence of the dioxaborolane ring, which imparts distinct reactivity and stability.
Properties
Molecular Formula |
C30H29BO2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-17-11-16-24(21-28)27-19-25(22-12-7-5-8-13-22)18-26(20-27)23-14-9-6-10-15-23/h5-21H,1-4H3 |
InChI Key |
CXISBLYYLDZQEL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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